
7-Methyl-1-naphthaleneboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-naphthaleneboronicacid: is an organic compound with the molecular formula C11H11BO2 and a molecular weight of 186.01484 g/mol . This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthaleneboronicacid typically involves the reaction of 7-methyl-1-naphthylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 7-Methyl-1-naphthylmagnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1-naphthaleneboronicacid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols or ketones
Reduction: Boranes
Applications De Recherche Scientifique
Chemistry: 7-Methyl-1-naphthaleneboronicacid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of electronic materials and coatings .
Mécanisme D'action
The mechanism of action of 7-Methyl-1-naphthaleneboronicacid in chemical reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the naphthalene ring structure.
2-Naphthaleneboronic Acid: Similar structure but without the methyl group at the 7-position.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the naphthalene ring structure.
Uniqueness: 7-Methyl-1-naphthaleneboronicacid is unique due to its naphthalene ring structure with a methyl group at the 7-position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific synthetic applications compared to other boronic acids .
Propriétés
Formule moléculaire |
C11H11BO2 |
|---|---|
Poids moléculaire |
186.02 g/mol |
Nom IUPAC |
(7-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7,13-14H,1H3 |
Clé InChI |
LVSDXZZPFCDZIR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=C(C=CC2=CC=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


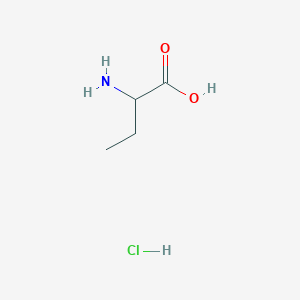
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
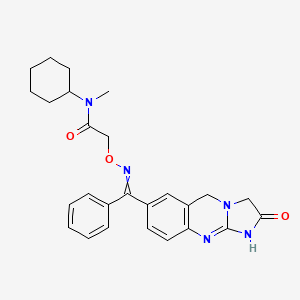
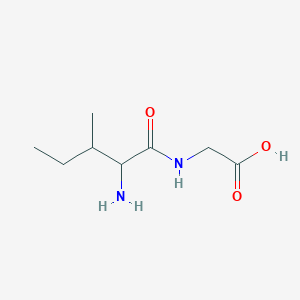
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
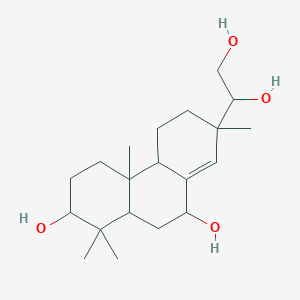
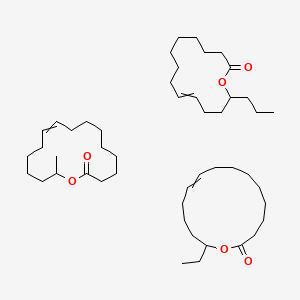
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
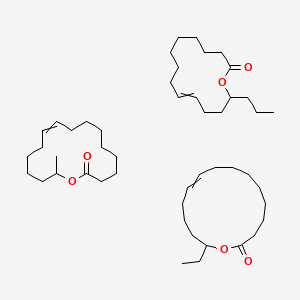
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
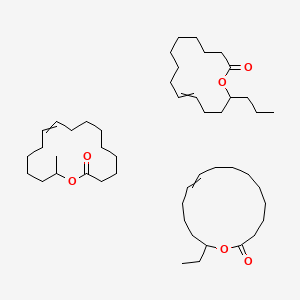
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)

